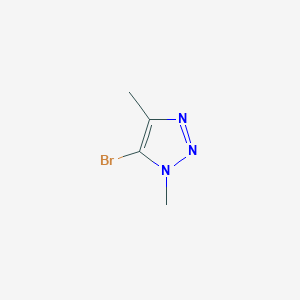

5-Bromo-1,4-dimethyl-1H-1,2,3-triazole

Description

Significance of the 1,2,3-Triazole Heterocycle in Modern Chemical Research

The 1,2,3-triazole is a five-membered aromatic ring containing three adjacent nitrogen atoms. wikipedia.org Its ascent in chemical research has been catalyzed by the development of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and regioselective method for its synthesis. nih.goviosrjournals.org This has made the 1,2,3-triazole scaffold readily accessible, leading to its widespread application. iosrjournals.org

The significance of the 1,2,3-triazole core is multifaceted:

In Medicinal Chemistry: The triazole ring is a key pharmacophore found in numerous therapeutic agents. nih.govwisdomlib.org Its unique electronic properties, stability, and ability to form hydrogen bonds allow it to act as a bioisostere for other functional groups, such as amide bonds. wikipedia.org This has led to the development of drugs with a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govwisdomlib.orgnih.gov Marketed drugs like the antibacterial agent tazobactam (B1681243) contain this heterocyclic core. wikipedia.orgresearchgate.net

As a Linker: The triazole unit serves as a robust and stable linker to connect different molecular fragments, a property extensively used in bioconjugation, drug discovery, and materials science. nih.gov

In Materials Science: The ability of the triazole ring to coordinate with metal ions has been exploited in the creation of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage and catalysis. chemijournal.com Furthermore, their inherent aromaticity and electronic properties make them useful components in photostabilizers, pigments, and corrosion inhibitors. researchgate.net

Overview of Brominated Triazole Scaffolds in Contemporary Organic Synthesis

The introduction of a bromine atom onto the triazole ring dramatically enhances its utility as a synthetic intermediate. Halogenated azoles, particularly bromo- and iodo-derivatives, are valuable precursors for constructing more complex molecular architectures. researchgate.net The carbon-bromine bond on the triazole ring serves as a versatile synthetic "handle" for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. researchgate.netbham.ac.uk

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the efficient formation of new carbon-carbon bonds at the site of the bromine atom. nih.govuzh.chresearchgate.net This enables chemists to introduce a diverse array of substituents—including aryl, heteroaryl, alkyl, and alkynyl groups—onto the triazole core. nih.gov The ability to selectively functionalize the triazole ring through its brominated derivative is a powerful strategy for building molecular libraries and optimizing the properties of lead compounds in drug discovery. nih.govacs.org The synthesis of these 1,4,5-trisubstituted 1,2,3-triazoles is a key area of research, allowing for fine-tuning of molecular properties. beilstein-journals.org

Strategic Importance of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole as a Synthetic Building Block

This compound is a specific, pre-functionalized building block that offers several strategic advantages in organic synthesis. Its structure combines the stable 1,2,3-triazole core with strategically placed functional groups that dictate its reactivity and utility.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₆BrN₃ |

| Molecular Weight | 176.01 g/mol |

| CAS Number | 1040275-55-5 |

The strategic importance of this compound is derived from its specific substitution pattern:

Bromine at C5: The bromine atom at the 5-position is the key reactive site. As discussed, it readily participates in a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments at this position. nih.govuzh.ch

Methyl at N1: The methyl group on the nitrogen at the 1-position resolves the tautomeric ambiguity of the triazole ring, providing a single, stable isomer. This ensures predictable reactivity and simplifies the characterization of subsequent products.

Methyl at C4: The methyl group at the 4-position provides steric and electronic influence, and it can be a crucial part of the final target molecule's pharmacophore. This fixed substituent allows synthetic chemists to focus on elaborating the molecule at the C5 position.

In essence, this compound is a valuable reagent that provides a direct and efficient route to a specific class of 1,4,5-trisubstituted 1,2,3-triazoles. It offers a stable, well-defined scaffold where the C5 position is activated for further chemical modification, making it a powerful tool for constructing complex molecules with tailored properties for applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,4-dimethyltriazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-3-4(5)8(2)7-6-3/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVNHCHZNVNYMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=N1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20738611 | |

| Record name | 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040275-55-5 | |

| Record name | 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 1,4 Dimethyl 1h 1,2,3 Triazole and Analogous Bromotriazoles

Regioselective Bromination Techniques for 1,2,3-Triazole Scaffolds

The introduction of a bromine atom at a specific position on the 1,2,3-triazole ring is a critical step in the synthesis of many functionalized molecules. Several techniques have been developed to control the regioselectivity of this transformation.

Electrophilic Bromination with N-Bromosuccinimide (NBS) or Elemental Bromine

Electrophilic aromatic substitution is a fundamental method for the halogenation of heterocyclic compounds. youtube.com For 1,2,3-triazole scaffolds, N-Bromosuccinimide (NBS) is a commonly employed reagent for regioselective bromination. commonorganicchemistry.comresearchgate.net NBS serves as a convenient and solid source of an electrophilic bromine atom (Br+), often activated by a catalytic amount of acid. youtube.com The reaction typically proceeds under mild conditions and can be used for electron-rich aromatic and heterocyclic systems. wikipedia.orgnih.gov For instance, the bromination of activated aromatic compounds using NBS in various solvents can achieve high regioselectivity. nih.gov In the context of triazoles, such as those found in chalcone (B49325) derivatives, NBS has been used to brominate the aryl ring attached to the triazole moiety, typically at the ortho-position relative to activating groups like methoxy (B1213986) substituents. arkat-usa.org The reaction mechanism involves the ionic fragmentation of NBS to generate a bromide cation, which then attacks the electron-rich position of the triazole or its substituents. arkat-usa.org

The choice of solvent and reaction conditions can significantly influence the outcome. Solvents like dichloromethane (B109758) (DCM), acetonitrile, and carbon tetrachloride are frequently used. commonorganicchemistry.comresearchgate.net In some cases, the reaction is promoted by light or a radical initiator like benzoyl peroxide, suggesting a radical pathway, although electrophilic substitution is also common for aromatic rings. researchgate.net

A one-pot, two-step process for creating 1,4-disubstituted-5-halo-1,2,3-triazoles involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by halogenation with NBS. researchgate.net This method highlights the utility of NBS in the direct functionalization of the triazole ring post-synthesis. researchgate.net Similarly, a system of CuI and NBS can mediate a multicomponent one-pot reaction of azides and alkynes to directly yield 5-iodo-1,4-disubstituted-1,2,3-triazoles, where NBS is believed to provide the electrophilic halogen. nih.gov

Directed C-H Halogenation Strategies Facilitated by Directing Groups

To achieve high regioselectivity, particularly for C-H functionalization, chemists often employ directing groups that position a metal catalyst near a specific C-H bond. The 1,2,3-triazole moiety itself can act as a versatile directing group for selective C-H activation. rsc.orgwvu.edu Palladium-catalyzed C-H halogenation reactions have been successfully applied to "click" 4-aryl-1,2,3-triazoles. ehu.es In these reactions, the triazole ring coordinates to the palladium catalyst, directing the halogenation to the ortho-position of the aryl substituent. ehu.es

This strategy is effective for electron-neutral and electron-deficient arenes. ehu.es The process typically requires a palladium source, such as Pd(OAc)₂, a halogen source like NBS, and often an oxidant or additive. ehu.es The ability of the triazole to function as a directing group provides a powerful tool for late-stage functionalization, complementing traditional electrophilic aromatic substitution methods that are governed by the inherent electronic properties of the substrate. rsc.orgehu.es This approach has expanded the toolkit for creating polysubstituted triazoles, which are valuable in medicinal chemistry and materials science. organic-chemistry.orgresearchgate.net

Ir-Catalyzed Regioselective Bromination Protocols

While palladium and copper are common catalysts in triazole chemistry, other transition metals like iridium have also been utilized, primarily for the synthesis of the triazole ring itself. The Iridium-catalyzed azide-alkyne cycloaddition (IrAAC) is a powerful method for producing fully substituted 1,5-regioisomeric 1,2,3-triazoles. nih.govnih.gov This reaction offers exclusive regioselectivity, which is a significant advantage over other methods. nih.gov

However, the use of iridium catalysts specifically for the regioselective bromination of a pre-formed 1,2,3-triazole scaffold is not as widely documented in the reviewed literature. The primary application of iridium in this context is to control the regiochemistry during the initial construction of the triazole ring. nih.govnih.gov

BF3⋅Et2O-Promoted Aerobic Bromination with Lithium Bromide

Aromatic bromination of heteroarenes can be achieved using lithium bromide (LiBr) as the bromine source, promoted by the Lewis acid boron trifluoride etherate (BF₃·Et₂O) under aerobic conditions. researchgate.net This methodology represents a transition-metal-free approach to halogenation. researchgate.net The reaction is believed to proceed through the in-situ generation of Br₂ from LiBr, facilitated by DMSO and O₂ in the presence of BF₃·Et₂O. researchgate.net The Lewis acid activates the substrates towards electrophilic attack by the generated bromine.

This protocol has demonstrated a broad substrate scope and good functional group tolerance, making it a valuable tool for the synthesis of bromo-containing molecules. researchgate.net The use of molecular oxygen as the terminal oxidant aligns with the principles of green chemistry. researchgate.net While the direct application to 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole is not specified, the method is effective for a range of heteroarenes, suggesting its potential applicability to triazole scaffolds. researchgate.net

Synthesis of Key Brominated Triazole Precursors and Intermediates

The synthesis of complex triazole derivatives often relies on the preparation of versatile brominated building blocks that can be further functionalized.

Preparation of 4,5-Dibromo-1-methyl-1H-1,2,3-triazole

4,5-Dibromo-1-methyl-1H-1,2,3-triazole is a key intermediate for the synthesis of more complex substituted triazoles. reddit.com A common synthetic route involves the N-methylation of 4,5-dibromo-1H-1,2,3-triazole. chemicalbook.com The precursor, 4,5-dibromo-1H-1,2,3-triazole, can be synthesized by the halogenation of 1H-1,2,3-triazole with bromine. chemicalbook.comrsc.org

The methylation step is typically achieved by reacting 4,5-dibromo-1H-1,2,3-triazole with a methylating agent such as iodomethane (B122720) (methyl iodide). chemicalbook.com The reaction is carried out in the presence of a base to deprotonate the triazole nitrogen, facilitating nucleophilic attack on the methyl iodide.

Below is a table summarizing a typical procedure for this synthesis.

| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 4,5-dibromo-2H-1,2,3-triazole | Iodomethane, Potassium carbonate, Tetrahydrofuran, -10 °C to 40 °C | 4,5-dibromo-1-methyl-1H-1,2,3-triazole | 57% | chemicalbook.com |

This dibrominated methyltriazole can then undergo selective bromine-lithium exchange reactions, typically at the more reactive C5 position, to introduce a wide variety of substituents. rsc.org

Routes to Monobrominated 1,2,3-Triazoles from Haloalkyne Precursors

The synthesis of monobrominated 1,2,3-triazoles is frequently accomplished through the [3+2] cycloaddition reaction of an organic azide (B81097) with a 1-bromoalkyne. This method provides a direct pathway to introduce a bromine atom onto the triazole core, creating a versatile synthetic handle for further functionalization through cross-coupling reactions. nih.gov While analogous to the well-established cycloadditions with terminal or iodoalkynes, the use of 1-bromoalkynes presents unique reactivity challenges and opportunities for regiocontrol. acs.org

Compared to 1-iodoalkynes, 1-bromoalkynes are generally more stable and easier to prepare and handle. acs.orgacs.org However, they exhibit lower reactivity in the archetypal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org Consequently, specific catalytic systems and reaction conditions have been developed to efficiently promote the cycloaddition of azides with these less reactive haloalkynes. The choice of catalyst is crucial as it dictates the regiochemical outcome of the reaction, leading to either 5-bromo-1,4-disubstituted or 4-bromo-1,5-disubstituted 1,2,3-triazoles. nih.govresearchgate.net

Copper-Catalyzed Synthesis of 5-Bromo-1,4-disubstituted-1,2,3-triazoles

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.net When applied to 1-bromoalkynes, this reaction yields 5-bromo-1,4-disubstituted 1,2,3-triazoles. The synthesis of the target compound, This compound , would theoretically proceed via the CuAAC reaction between methyl azide and 1-bromo-1-propyne . The reaction mechanism involves the formation of a copper(I) acetylide intermediate which then reacts with the azide. researchgate.net

Despite the lower reactivity of bromoalkynes compared to iodoalkynes, successful copper-catalyzed cycloadditions have been reported. One approach involves using a catalytic mixture of Cu(I) and Cu(II) to achieve the desired 5-bromotriazoles in a regioselective manner. acs.orgacs.org These methodologies are critical for accessing 1,4,5-trisubstituted triazoles where the bromine at the 5-position serves as a key precursor for further chemical modifications. nih.gov

| Azide Precursor | 1-Bromoalkyne Precursor | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl azide | (Bromoethynyl)benzene | Cu(I)/Cu(II) mixture | 1-Benzyl-5-bromo-4-phenyl-1H-1,2,3-triazole | Not specified | acs.orgacs.org |

| Various alkyl/aryl azides | Various 1-bromoalkynes | CuI(PPh3)3 | 5-Bromo-1,4-disubstituted-1,2,3-triazoles | Good to high | researchgate.netnih.gov |

Iridium-Catalyzed Synthesis of 4-Bromo-1,5-disubstituted-1,2,3-triazoles

To access the alternative regioisomer, 4-bromo-1,5-disubstituted 1,2,3-triazoles, different catalytic systems are required. Research has shown that iridium dimer complexes, such as [Ir(cod)Cl]₂ , can effectively catalyze the [3+2] cycloaddition of azides with 1-bromoalkynes. acs.org This transformation proceeds under mild conditions, often at room temperature, and provides a direct and highly regioselective route to the 1,5-disubstituted products. acs.orgacs.org

The iridium-catalyzed reaction offers a valuable complement to the copper- and ruthenium-catalyzed methods, expanding the toolkit for chemists to exert complete control over the substitution pattern on the triazole ring. acs.org The resulting 4-bromotriazoles can be subsequently functionalized, for instance via Suzuki-type coupling reactions, to generate fully substituted 1,2,3-triazoles. organic-chemistry.org

| Azide Substrate | Bromoalkyne Substrate | Catalyst | Isolated Yield |

|---|---|---|---|

| Benzyl azide | 1-Bromo-2-phenylacetylene | [Ir(cod)Cl]₂ | 81% |

| (Azidomethyl)benzene | 1-Bromo-1-hexyne | [Ir(cod)Cl]₂ | 75% |

| 1-Azido-4-methoxybenzene | 1-Bromo-2-phenylacetylene | [Ir(cod)Cl]₂ | 85% |

| 1-Azido-4-nitrobenzene | 1-Bromo-2-phenylacetylene | [Ir(cod)Cl]₂ | 72% |

Advanced Chemical Reactivity and Derivatization Pathways of 5 Bromo 1,4 Dimethyl 1h 1,2,3 Triazole

Nucleophilic Substitution Reactions at the Bromine Center

Substitution with Amine Nucleophiles

Direct nucleophilic aromatic substitution (SNAr) of the 5-bromo group with amine nucleophiles can be a challenging transformation. While the triazole ring activates the C-Br bond towards nucleophilic attack, the reaction often requires forcing conditions or catalytic activation. In many cases, direct displacement with primary or secondary amines may proceed with low efficiency. nih.gov For many heterocyclic systems, metal-catalyzed approaches like the Buchwald-Hartwig amination have become the preferred method for forming C-N bonds due to their broader substrate scope and milder reaction conditions. wikipedia.orgnih.gov

Reactions with Thiol and Alkoxide Nucleophiles

The reaction of 5-bromo-1,4-dimethyl-1H-1,2,3-triazole with sulfur and oxygen nucleophiles, such as thiols and alkoxides, provides a direct route to the corresponding thioethers and ethers. These SNAr reactions are generally more facile than those with amines. For instance, reactions with phenoxides (alkoxide analogs) on related 5-bromo-1,2,3-triazine (B172147) systems proceed efficiently in the presence of a base like cesium carbonate to yield 5-aryloxy derivatives. organic-chemistry.orgacs.orgnih.gov Mechanistic studies on these related heterocycles suggest the reaction may proceed through a concerted SNAr mechanism rather than a classic stepwise process involving a Meisenheimer intermediate. organic-chemistry.orgacs.orgnih.gov This pathway is favored by the high electron deficiency of the heterocyclic ring. organic-chemistry.org Similar reactivity is anticipated with thiolates, which are typically strong nucleophiles.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions (Based on analogous reactions with related 5-bromo-heterocycles)

| Nucleophile | Reagent Example | Base | Solvent | Product Type |

| Alkoxide | Phenol | Cs₂CO₃ | THF | 5-Aryloxy-1,4-dimethyl-1H-1,2,3-triazole |

| Thiolate | Thiophenol | K₂CO₃ | DMF | 5-(Arylthio)-1,4-dimethyl-1H-1,2,3-triazole |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has revolutionized the functionalization of heteroaromatic halides, offering powerful and versatile methods for C-C, C-N, and C-O bond formation. This compound is an excellent substrate for these transformations.

Palladium-Catalyzed Suzuki Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a premier method for forming carbon-carbon bonds. This reaction has been successfully applied to 5-halo-1,2,3-triazoles, enabling the introduction of various aryl and heteroaryl substituents. rsc.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, and a base. Modern protocols often utilize advanced catalytic systems, such as palladium complexes with expanded-ring NHC ligands, which exhibit high activity and can even facilitate the reaction in aqueous media, aligning with the principles of green chemistry. rsc.org

Table 2: Typical Conditions for Suzuki Coupling of 5-Halo-1,2,3-triazoles

| Component | Example |

| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ |

| Ligand | SPhos, XPhos, or NHC ligand (e.g., IPr) |

| Boron Reagent | Arylboronic acid or ester |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |

| Solvent | Dioxane, Toluene, or Water |

| Temperature | 80-120 °C |

Copper-Catalyzed Ullmann-Type Coupling Reactions

The Ullmann reaction offers a classic, copper-catalyzed alternative for forming C-N, C-O, and C-S bonds with aryl halides. organic-chemistry.org While often requiring higher temperatures than palladium-catalyzed methods, modern advancements have led to the development of more efficient ligand-assisted protocols that proceed under milder conditions. organic-chemistry.org For the coupling of this compound with amines, phenols, or thiols, a typical Ullmann-type system would involve a copper(I) salt (e.g., CuI), a ligand such as 1,10-phenanthroline (B135089) or an amino acid, and a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or DMSO.

Table 3: General Parameters for Ullmann-Type Coupling Reactions

| Coupling Partner | Product Type | Catalyst | Ligand Example | Base |

| Amine/Amide | 5-Amino-1,4-dimethyl-1H-1,2,3-triazole | CuI | 1,10-Phenanthroline | K₂CO₃ |

| Phenol | 5-Aryloxy-1,4-dimethyl-1H-1,2,3-triazole | CuI | L-Proline | Cs₂CO₃ |

| Thiol | 5-(Arylthio)-1,4-dimethyl-1H-1,2,3-triazole | Cu₂O | Ethylene glycol | K₃PO₄ |

Buchwald–Hartwig Amination Strategies

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for the synthesis of aryl amines from aryl halides. wikipedia.org This palladium-catalyzed cross-coupling reaction has been successfully applied to 5-halo-1,2,3-triazoles, providing efficient access to a diverse range of 5-amino-1,2,3-triazole derivatives. nih.govsemanticscholar.org The success of this reaction hinges on the choice of catalyst system. Research has shown that palladium complexes bearing bulky, electron-rich ligands, particularly N-heterocyclic carbenes (NHCs), are highly effective. For instance, a palladium complex with an expanded-ring NHC ligand, [(THP-Dipp)Pd(cinn)Cl], has been identified as a superior catalyst for the amination of 5-halo-1,2,3-triazoles, affording target molecules in high yields. semanticscholar.org These advanced catalysts can overcome the challenges associated with the coordination of the triazole nitrogen atoms to the metal center, which can otherwise inhibit catalysis. rsc.org

Table 4: Buchwald-Hartwig Amination of 5-Halo-1,2,3-triazoles (Based on data for analogous 5-halo-1,2,3-triazoles)

| Amine Nucleophile | Palladium Catalyst | Ligand Type | Base | Solvent | Yield |

| p-Toluidine | [(THP-Dipp)Pd(cinn)Cl] | Expanded-Ring NHC | NaOtBu | 1,4-Dioxane | High |

| Aniline | Pd(OAc)₂ | Buchwald-type phosphine | K₂CO₃ | Toluene | Good |

| Morpholine | Pd₂(dba)₃ | Josiphos-type phosphine | LiHMDS | THF | High |

Homocoupling Reactions of Bromotriazole Derivatives

Homocoupling reactions of halo-heterocycles are a powerful tool for the synthesis of symmetric bi-heteroaryl systems, which are valuable ligands in coordination chemistry and building blocks for functional materials. For this compound, the carbon-bromine bond at the C5 position is the primary site for such transformations, typically mediated by transition metal catalysts like palladium or copper.

Two principal pathways for the homocoupling of bromotriazoles are the Ullmann reaction and palladium-catalyzed Suzuki-Miyaura type couplings. The classic Ullmann condensation involves the copper-mediated coupling of aryl halides at elevated temperatures to form symmetrical biaryls. organic-chemistry.orgnih.gov While specific examples for this compound are not extensively detailed, the general applicability of the Ullmann reaction to bromo-heterocycles suggests its potential in synthesizing 1,1',4,4'-tetramethyl-1H,1'H-5,5'-bi(1,2,3-triazole).

More contemporary and milder methods often employ palladium catalysis. Research by Afanas'ev and colleagues on the homocoupling of 4-bromo-1,2,3-triazoles provides significant insight into a plausible route for 5-bromo analogues. nih.gov They reported that 4-brominated triazoles could be homocoupled to yield 4,4'-bistriazoles quantitatively using a palladium acetate (B1210297) catalyst in the presence of bis(pinacolato)diboron (B136004) ((pinB)₂), a phosphine ligand (SPhos), and a base (KOH). nih.gov This reaction is proposed to proceed through a Suzuki-Miyaura type mechanism where the bromotriazole is first converted in situ to a triazole-boronic ester, which then participates in the palladium-catalyzed cross-coupling cycle. nih.gov A similar strategy could be applied to this compound.

| Substrate | Catalyst System | Reagents | Solvent | Temp. | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-1,2,3-triazoles | Pd(OAc)₂ (1 mol%) / SPhos | (pinB)₂, KOH | 1,4-Dioxane | 80°C | Quantitative | nih.gov |

| 2-Bromopyridine | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | Microwave | High | nih.gov |

| Aryl Halides (General) | Copper | None | High Temp. | ~200°C | Variable | organic-chemistry.org |

It is important to note that homocoupling is often an undesired side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. yonedalabs.comyoutube.com The presence of oxygen, in particular, has been shown to promote the homocoupling of boronic acid intermediates. nih.govreddit.com Therefore, achieving high yields of the desired homocoupled product from this compound would require careful optimization of reaction conditions, specifically the choice of catalyst, ligand, base, and the rigorous exclusion of oxygen if a cross-coupling pathway is to be suppressed.

Directed C-H Arylation and Functionalization of Triazole Ring Systems

Direct C-H bond functionalization represents one of the most step-economical strategies in modern organic synthesis. For the 1,4-dimethyl-1H-1,2,3-triazole system (the parent compound of the subject bromotriazole), the only available C-H bond on the heterocyclic ring is at the C5 position. This position is amenable to direct arylation through palladium-catalyzed reactions, effectively transforming the otherwise inert C-H bond into a C-C bond.

This transformation is a "directed" C-H functionalization in the sense that the inherent electronic properties of the 1,2,3-triazole ring guide the reaction to the C5 position with high regioselectivity. acs.orgrsc.org Research has demonstrated that the C5 proton is significantly more acidic and the C5 carbon is more electron-rich compared to other positions on substituted triazoles, facilitating the C-H activation step. acs.org

A highly efficient method for the C5-arylation of 1,4-disubstituted 1,2,3-triazoles utilizes a palladium catalyst, such as palladium(II) acetate, often in combination with a phosphine ligand like triphenylphosphine, a base (e.g., K₂CO₃), and an aryl bromide as the coupling partner. nih.govelsevierpure.com This approach provides a straightforward route to fully substituted 1,4,5-trisubstituted-1,2,3-triazoles from readily available 1,4-disubstituted precursors. acs.orgnih.gov The reaction generally shows good tolerance for a variety of functional groups on both the triazole and the aryl bromide. nih.gov

| Triazole Substrate | Aryl Halide | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 85% | nih.gov |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 91% | nih.gov |

| 1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole | Bromobenzene | Pd(OAc)₂ / (o-tolyl)₃P | K₂CO₃ | DMF | 82% | rsc.org |

| 1,4-Diphenyl-1H-1,2,3-triazole | 4-Bromoacetophenone | Pd(OAc)₂ | (n-Bu)₄NOAc | NMP | 89% | acs.org |

This methodology underscores the synthetic utility of the 1,4-dimethyl-1H-1,2,3-triazole core, allowing for the introduction of diverse aryl groups at the C5 position prior to or as an alternative to introducing a bromine atom, thereby expanding the accessible chemical space for this class of compounds.

Transformations of Methyl Substituents for Further Derivatization

While the C-Br bond and C-H bonds on the triazole ring are primary sites for functionalization, the N1- and C4-methyl groups on this compound represent additional handles for derivatization. Although literature specifically detailing the transformation of methyl groups on this exact compound is limited, general principles of heterocyclic chemistry suggest several plausible pathways for their modification.

Free-Radical Halogenation : The methyl groups, particularly the C4-methyl group, could be susceptible to free-radical bromination using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). This would generate a bromomethyl-triazole derivative. Such bromomethyl compounds are highly versatile intermediates, capable of undergoing nucleophilic substitution reactions to introduce a wide array of functional groups (e.g., alcohols, ethers, amines, nitriles).

Oxidation : The methyl groups could potentially be oxidized to introduce oxygen-containing functionalities. Strong oxidizing agents could convert the methyl groups into carboxylic acids, while milder, more controlled conditions might yield aldehydes. The resulting formyl or carboxyl groups would open up avenues for further reactions, such as reductive amination, esterification, or amide bond formation.

Deprotonation and Alkylation : The protons on the C4-methyl group are weakly acidic due to the influence of the aromatic triazole ring. Treatment with a very strong base, such as an organolithium reagent (e.g., n-butyllithium), could potentially deprotonate the methyl group to form a lithiated intermediate. This nucleophilic species could then be trapped with various electrophiles (e.g., alkyl halides, aldehydes, ketones), allowing for the elongation of the carbon chain at the C4 position. A similar lithiation at the C5-position of a non-brominated triazole is known to be facile, suggesting that deprotonation of the C4-methyl group would require carefully chosen conditions to ensure selectivity. acs.org

These potential pathways highlight that the methyl substituents should not be considered inert, but rather as latent functional groups that could be activated under appropriate conditions to enable further diversification of the this compound scaffold.

Mechanistic Investigations of Derivatization Reactions

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The derivatization reactions of this compound are governed by well-established organometallic and organic reaction principles.

Mechanism of Homocoupling Reactions: For palladium-catalyzed homocoupling proceeding via a Suzuki-Miyaura type pathway, the mechanism is believed to initiate with the formation of a triazolylboronate ester from this compound and a boron source like (pinB)₂. The catalytic cycle then follows the canonical Suzuki coupling steps:

Oxidative Addition : A Pd(0) species undergoes oxidative addition into the C-Br bond of a second molecule of the bromotriazole to form a Pd(II)-triazolyl intermediate.

Transmetalation : The triazolylboronate ester transfers its triazolyl group to the Pd(II) center, displacing the bromide and forming a di(triazolyl)palladium(II) complex. This step is typically facilitated by a base. organic-chemistry.org

Reductive Elimination : The two triazolyl groups on the palladium center couple, forming the C-C bond of the bi-triazole product and regenerating the catalytically active Pd(0) species. nih.gov

In the case of a classic Ullmann reaction, the mechanism is thought to involve the oxidative addition of the bromotriazole to a Cu(I) species, followed by further reaction and reductive elimination to yield the coupled product. organic-chemistry.org

Mechanism of Directed C-H Arylation: The mechanism of the palladium-catalyzed C5-arylation of 1,4-disubstituted triazoles has been a subject of investigation, with two primary pathways proposed.

Concerted Metalation-Deprotonation (CMD) : In this pathway, the C-H bond cleavage is the rate-determining step and involves a concerted process where the palladium catalyst coordinates to the triazole and a base assists in removing the C5 proton. nih.gov This mechanism is often favored for C-H activations.

Electrophilic Aromatic Substitution (SₑAr-type) : An alternative mechanism involves an electrophilic attack by a cationic palladium species on the electron-rich C5 position of the triazole ring. Experimental evidence, such as the lack of a significant kinetic isotope effect (kH/kD ≈ 1.0) and computational studies showing a high negative charge density at C5, strongly supports this electrophilic pathway for the arylation of 1,2,3-triazoles. acs.org This suggests that the reaction proceeds through a triazolyl-palladium intermediate formed by electrophilic palladation, followed by reductive elimination with the aryl halide partner.

These mechanistic insights are vital for the rational design of new catalysts and reaction conditions to further expand the synthetic utility of this compound and related compounds.

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 1,4 Dimethyl 1h 1,2,3 Triazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole, both ¹H and ¹³C NMR, along with advanced 2D techniques, are employed for complete structural assignment.

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying two distinct singlets corresponding to the two methyl groups in different chemical environments. Since there are no protons directly attached to the triazole ring, the spectrum is dominated by these methyl signals.

The methyl group attached to the nitrogen atom (N1-CH₃) is anticipated to resonate at a different chemical shift compared to the methyl group attached to the carbon atom (C4-CH₃). Typically, N-methyl protons in 1,2,3-triazole systems appear in the range of δ 3.7-4.2 ppm, influenced by the electron-withdrawing nature of the triazole ring. The C-methyl protons are generally observed further upfield. The presence of the bromine atom at the C5 position is expected to induce a slight downfield shift on the adjacent C4-methyl protons due to its inductive effect.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N1-CH₃ | ~ 4.1 | Singlet |

| C4-CH₃ | ~ 2.4 | Singlet |

Note: The chemical shifts are estimated based on data from analogous 1,4-disubstituted 1,2,3-triazole structures. The exact values may vary depending on the solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected, corresponding to the two triazole ring carbons and the two methyl carbons.

The chemical shifts of the triazole ring carbons, C4 and C5, are particularly diagnostic. In 1,4-disubstituted 1,2,3-triazoles, the C4 and C5 carbons typically resonate in the range of δ 120-150 ppm. digitellinc.com The carbon atom bearing the bromine (C5) is expected to be significantly shifted downfield compared to a protonated carbon, but its exact position is influenced by the heavy atom effect. The C4 carbon, substituted with a methyl group, will also have a characteristic shift in this region. The carbons of the N-methyl and C-methyl groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 | ~ 144 |

| C5 | ~ 125 |

| N1-CH₃ | ~ 35 |

| C4-CH₃ | ~ 10 |

Note: The chemical shifts are estimated based on general values for substituted 1,2,3-triazoles and substituent effects. researchgate.net The exact values are dependent on experimental conditions.

While 1D NMR spectra provide initial assignments, two-dimensional (2D) NMR techniques are essential for unambiguous structural confirmation, especially for complex derivatives. digitellinc.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show a correlation cross-peak between the ¹H signal of the N1-CH₃ protons and the ¹³C signal of the N1-CH₃ carbon. A similar correlation would be observed for the C4-CH₃ group. This confirms the direct one-bond C-H connections.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it reveals long-range correlations (typically over two or three bonds) between protons and carbons. arkat-usa.orgmdpi.com This technique would be instrumental in confirming the substitution pattern on the triazole ring. Key expected correlations would include:

A correlation between the N1-methyl protons and the C5 carbon of the triazole ring.

A correlation between the C4-methyl protons and both the C4 and C5 carbons of the triazole ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

The 1,2,3-triazole ring exhibits several characteristic vibrational bands in the IR spectrum. These absorptions arise from the stretching and bending modes of the C=N, N=N, C-N, and N-N bonds within the heterocyclic ring. These bands are often found in the "fingerprint region" (1600-900 cm⁻¹) of the spectrum, and their exact positions can be influenced by the nature and position of substituents. nih.gov

Key vibrational modes for substituted 1,2,3-triazoles include:

C=N and N=N stretching: These vibrations typically appear as a series of bands in the 1400-1600 cm⁻¹ region. mdpi.comresearchgate.net

Ring stretching and deformation: A complex pattern of absorptions between 900 cm⁻¹ and 1300 cm⁻¹ is characteristic of the triazole ring skeleton.

The presence of the bromine atom is confirmed by a characteristic absorption corresponding to the C-Br stretching vibration. The C-Br stretch for alkyl and aryl bromides is typically observed at lower wavenumbers due to the mass of the bromine atom. orgchemboulder.com This absorption is generally found in the range of 690-515 cm⁻¹. orgchemboulder.com The intensity of this band can vary.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H Stretching (methyl groups) | 2900 - 3000 |

| C=N / N=N Stretching (triazole ring) | 1400 - 1600 |

| Triazole Ring Vibrations | 900 - 1300 |

| C-Br Stretching | 515 - 690 |

Mass Spectrometry Techniques

Mass spectrometry serves as a critical analytical tool for the characterization of this compound and its derivatives, providing essential information on molecular weight and elemental composition. Depending on the analytical requirements, both high-resolution and low-resolution techniques are employed.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of novel compounds. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), HRMS allows for the calculation of a precise molecular formula. For this compound (C₄H₆BrN₃), the theoretical monoisotopic mass is calculated to be 174.97451 Da. nih.gov

In practice, techniques like Electrospray Ionization (ESI) coupled with a high-resolution analyzer such as an Orbitrap or Time-of-Flight (TOF) are used. nih.gov When analyzing derivatives, HRMS confirms the successful incorporation of substituents by comparing the experimentally measured mass to the calculated mass of the expected product. For instance, in the characterization of related functionalized triazoles, HRMS (ESI) is used to find the m/z value for the protonated molecule ([M+H]⁺), which is then compared to the calculated value to confirm its elemental formula. rsc.org This high level of accuracy is crucial for distinguishing between isomers or compounds with very similar nominal masses. nih.gov

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆BrN₃ |

| Molecular Weight | 176.01 g/mol |

| Monoisotopic Mass | 174.97451 Da |

Data sourced from PubChem. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful technique for the analysis of triazole compounds in various matrices. sciex.comresearchgate.net Low-resolution mass spectrometers, such as quadrupole instruments, are often coupled with liquid chromatography to separate components of a mixture before detection. This is particularly useful for monitoring reaction progress, identifying impurities, or analyzing metabolites of triazole-based compounds. dnu.dp.ua

The analysis of polar triazole derivatives by LC-MS/MS can be challenging due to poor fragmentation efficiency and high chemical noise from complex sample matrices. sciex.com However, the technique is widely used for qualitative and quantitative analysis. In a typical setup, a sample is injected into an LC system (e.g., using a C18 column) to separate the analyte of interest, which is then ionized (e.g., by ESI) and detected by the mass spectrometer. nih.govnih.gov The resulting mass spectrum provides the molecular weight of the compound, confirming its presence in the sample. While less precise than HRMS, low-resolution LC/MS is a robust and high-throughput method for routine analysis. dnu.dp.ua

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of molecular structure by mapping the electron density of a single crystal. This technique yields precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms, which is invaluable for understanding the steric and electronic properties of this compound and its derivatives. mdpi.com

The process begins with growing a single crystal of suitable quality. This crystal is then mounted on a diffractometer (e.g., a Bruker SMART CCD area-detector diffractometer) and irradiated with monochromatic X-rays, typically from a Mo Kα source (λ = 0.71073 Å). researchgate.netnih.gov The crystal is maintained at a specific temperature, often a cryogenic temperature like 100 K or room temperature (e.g., 293 K or 298 K), during data collection to minimize thermal vibrations. researchgate.netnih.gov

Diffraction data are collected as a series of frames using scanning methods like ω scans. researchgate.net The collected data are then processed to yield a set of reflection intensities. Programs like SHELXS are used to solve the crystal structure, and refinement is carried out using software such as SHELXL. nih.gov The quality of the final structure is assessed by parameters like the R-factor, with lower values indicating a better fit between the experimental data and the refined model. nih.gov

Table 2: Example Crystallographic Data for a Bromo-Triazole Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₅Br₂F₂N₃O |

| Temperature | 298 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Final R indices [I > 2σ(I)] | R₁ = 0.039 |

| Goodness-of-fit on F² | S = 1.04 |

Data is for the related compound 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. nih.gov

The refined crystal structure provides a wealth of geometric data. Bond lengths and angles within the triazole ring and between the ring and its substituents are determined with high precision. For example, in derivatives of 1,2,4-triazoles, typical N-N bond lengths are around 1.39-1.41 Å, while C-N bonds are in the range of 1.31-1.37 Å. researchgate.net

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by non-covalent intermolecular interactions. researchgate.netrsc.org These interactions are crucial for determining the physical properties of the solid-state material. In bromo-substituted triazoles, several types of interactions can be observed.

Halogen bonding, where the bromine atom acts as an electrophilic "donor" to a nucleophilic atom like oxygen, nitrogen, or sulfur, can be a significant directional interaction influencing the crystal packing. researchgate.net Other important interactions include hydrogen bonds (e.g., C-H···N or C-H···O), which link molecules into chains or more complex networks. nih.govresearchgate.net Furthermore, π-π stacking interactions between adjacent triazole or other aromatic rings can contribute to the stability of the crystal structure, with typical centroid-to-centroid distances of 3.4 to 3.6 Å. researchgate.net The analysis of these packing motifs provides insight into the supramolecular chemistry of the compound. nih.gov

Computational Chemistry Approaches for Understanding 5 Bromo 1,4 Dimethyl 1h 1,2,3 Triazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to explore the geometric, spectroscopic, and reactive properties of molecules, including various triazole derivatives. nih.govirjweb.comnih.gov DFT calculations would be instrumental in building a comprehensive profile of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations are highly effective at predicting spectroscopic data, which is crucial for structural elucidation and characterization. By computing the properties of a proposed structure, theoretical spectra can be generated and compared with experimental results to confirm the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (δ). uzhnu.edu.uaresearchgate.net For this compound, theoretical calculations would predict the specific ¹H and ¹³C chemical shifts for the two methyl groups and the carbon atoms of the triazole ring. This is particularly useful for unambiguously assigning signals in the experimental spectrum.

Interactive Table 1: Illustrative Data from Theoretical NMR Shift Prediction This table demonstrates the type of information that would be generated from a DFT/GIAO calculation for the target compound. The chemical shift values are illustrative.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Structural Insight Provided |

| ¹H (N-CH₃) | 3.8 - 4.2 | Confirms the electronic environment of the methyl group attached to the N1 nitrogen of the triazole ring. |

| ¹H (C-CH₃) | 2.3 - 2.7 | Confirms the electronic environment of the methyl group attached to the C4 carbon of the triazole ring. |

| ¹³C (N-CH₃) | 35 - 40 | Provides the chemical shift for the N-methyl carbon, sensitive to the nitrogen's electronic state. |

| ¹³C (C-CH₃) | 10 - 15 | Provides the chemical shift for the C-methyl carbon. |

| ¹³C (C4) | 140 - 145 | Predicts the resonance for the C4 carbon, influenced by the attached methyl group and adjacent ring atoms. |

| ¹³C (C5) | 115 - 125 | Predicts the resonance for the C5 carbon, significantly influenced by the electronegative bromine substituent. |

Infrared (IR) Spectroscopy: Theoretical frequency calculations using DFT can predict the vibrational modes of the molecule. nih.gov This allows for the assignment of absorption bands in an experimental IR spectrum to specific bond stretches, bends, and other molecular vibrations. For this compound, key predicted frequencies would include C-H stretching from the methyl groups, C-N and N=N stretching within the triazole ring, and the C-Br stretching frequency.

Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for investigating the pathways of chemical reactions. It can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. mdpi.com For reactions involving this compound, such as nucleophilic substitution at the C5 position or further functionalization, DFT could elucidate the step-by-step mechanism. By calculating the activation energy (the energy barrier of the transition state), researchers can predict reaction feasibility and kinetics, providing insights that are often difficult to obtain experimentally. frontiersin.orgnih.gov

Conformational Analysis and Tautomerism Studies of Triazole Ring Systems

While many triazole systems can exist in different tautomeric forms (e.g., 1H, 2H, or 4H), the structure of this compound is locked by the methyl group on the N1 nitrogen, preventing prototropic tautomerism. researchgate.netnih.gov

However, conformational analysis remains relevant for understanding the rotation of the two methyl groups. DFT calculations can determine the preferred rotational orientations (conformers) of these groups and the energy barriers to their rotation. While these barriers are typically low for methyl groups, understanding the lowest-energy conformation is essential for accurate calculations of other molecular properties. nih.gov

Quantum Chemical Calculations of Electronic Structure

Quantum chemical methods, including DFT, provide fundamental information about the electronic distribution within a molecule. This knowledge is key to understanding its stability, reactivity, and intermolecular interactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a central concept in chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: This orbital acts as the electron donor. A higher HOMO energy level suggests a greater ability to donate electrons, indicating higher nucleophilicity.

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, indicating higher electrophilicity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. irjweb.comnih.gov

For this compound, quantum calculations would determine the energies of these orbitals and visualize their spatial distribution. This analysis would reveal which parts of the molecule are most involved in electron donation and acceptance, offering predictions about its reactive behavior. researchgate.net

Interactive Table 2: Key Parameters from Frontier Molecular Orbital Analysis This table explains the significance of FMO parameters that would be calculated for the target compound.

| Parameter | Symbol | Definition | Chemical Significance |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Energy of the highest energy orbital containing electrons. | Related to the molecule's ability to donate electrons (nucleophilicity). Higher energy indicates a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Energy of the lowest energy orbital without electrons. | Related to the molecule's ability to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Energy Gap | ΔE | The energy difference between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | An indicator of kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. |

Charge Distribution and Reactivity Descriptors

Understanding how electron density is distributed across a molecule is fundamental to predicting its behavior.

Molecular Electrostatic Potential (MEP): An MEP map is a color-coded visualization of the electrostatic potential on the electron density surface of a molecule. nih.govuantwerpen.be It reveals the charge distribution from the perspective of an approaching reagent.

Red regions (negative potential) indicate areas of high electron density and are susceptible to electrophilic attack.

Blue regions (positive potential) indicate areas of low electron density (electron-poor) and are susceptible to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the N2 and N3 nitrogen atoms due to their lone pairs, and positive potential near the hydrogen atoms of the methyl groups and potentially near the bromine atom (a phenomenon known as a σ-hole).

Reactivity Descriptors: From the calculated orbital energies, various global reactivity descriptors can be derived. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.govacs.org These indices provide quantitative measures of a molecule's reactivity and can be used to compare the reactivity of different triazole derivatives.

In Silico Modeling of Chemical Interactions (excluding biological binding/pharmacokinetics)

Computational chemistry provides powerful tools to investigate the chemical interactions of this compound at a molecular level. Through in silico modeling, researchers can gain detailed insights into the forces that govern its behavior in different environments, such as in a crystalline solid or in various solvents. These computational approaches allow for the prediction and understanding of the compound's physicochemical properties and reactivity without the need for direct experimental measurement.

Investigation of Intermolecular Forces and Crystal Packing

Computational studies on similar brominated triazole derivatives have demonstrated the importance of halogen bonding, where the bromine atom acts as an electrophilic region and interacts with a nucleophilic region of an adjacent molecule. nih.gov In the case of this compound, the bromine atom could potentially interact with the nitrogen atoms of the triazole ring of a neighboring molecule.

A common computational approach to study crystal packing is through the use of molecular mechanics force fields or more accurate quantum mechanical methods like Density Functional Theory (DFT). These methods can calculate the lattice energy of different hypothetical crystal structures, with the most stable structure being the one with the lowest energy. Analysis of the predicted crystal structure would reveal the types and strengths of intermolecular interactions.

To illustrate the type of data that would be generated from such a computational study, a hypothetical table of intermolecular interactions for a predicted crystal structure of this compound is presented below.

| Interacting Atoms | Distance (Å) | Interaction Energy (kcal/mol) | Type of Interaction |

| Br···N1 | 3.10 | -2.5 | Halogen Bond |

| C4-H···N2 | 2.85 | -1.8 | Weak Hydrogen Bond |

| C5-Br···H-C(methyl) | 3.25 | -0.9 | van der Waals |

| Ring···Ring | 3.50 | -3.2 | π-π Stacking |

This table is illustrative and based on computational studies of similar molecules. The data does not represent experimentally verified values for this compound.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the effects of a solvent on a solute molecule. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, which allows for the calculation of various molecular properties in the presence of the solvent.

For this compound, solvent effects could alter its dipole moment, electronic structure, and the energies of its molecular orbitals. These changes, in turn, can affect its reactivity in chemical reactions. For instance, a polar solvent might stabilize a polar transition state, thereby increasing the rate of a reaction.

DFT calculations combined with a PCM can be used to predict how key molecular properties of this compound change in different solvents. The results of such a hypothetical study are summarized in the table below, illustrating the expected trends.

| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Gas Phase | 1 | 3.5 | -6.8 | -0.5 |

| n-Hexane | 1.88 | 3.7 | -6.9 | -0.6 |

| Dichloromethane (B109758) | 8.93 | 4.5 | -7.1 | -0.8 |

| Acetonitrile | 37.5 | 5.2 | -7.3 | -1.0 |

| Water | 80.1 | 5.8 | -7.5 | -1.2 |

This table is for illustrative purposes to show the potential effects of solvents on the molecular properties of this compound as predicted by computational models. The data is not from published experimental or computational studies on this specific compound.

As the polarity of the solvent increases, the dipole moment of the molecule is generally expected to increase due to stabilization of charge separation. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also expected to be lowered in polar solvents, which can have implications for the molecule's electronic transitions and its reactivity as a nucleophile or electrophile.

Emerging Applications of 5 Bromo 1,4 Dimethyl 1h 1,2,3 Triazole As a Chemical Scaffold

Role in Advanced Organic Synthesis as a Versatile Intermediate

5-Bromo-1,4-dimethyl-1H-1,2,3-triazole serves as a highly adaptable intermediate in the synthesis of more complex organic molecules. The presence of a bromine atom at the 5-position of the triazole ring is key to its utility, providing a reactive handle for a variety of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. rsc.orgnbinno.com

The synthesis of 5-bromo-1,4-disubstituted-1,2,3-triazoles can be achieved through several methods, including the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) followed by halogenation. researchgate.netresearchgate.net For instance, a one-pot, two-step process involving the CuAAC of a copper(I) acetylide with an organic azide (B81097), followed by halogenation with N-bromosuccinimide (NBS), provides efficient access to these compounds. researchgate.net Another approach involves a copper bromide-N-chlorosuccinimide (CuBr-NCS) reaction system that allows terminal alkynes and azides to form 5-bromo-1,4-disubstituted-1,2,3-triazoles under mild conditions. globethesis.com

Once synthesized, the C-Br bond in this compound can be readily activated for various metal-catalyzed cross-coupling reactions, as detailed in the table below.

| Coupling Reaction | Reactant | Bond Formed | Significance in Synthesis |

| Suzuki-Miyaura Coupling | Organoboron compounds | C-C | Attachment of aryl or vinyl groups. |

| Sonogashira Coupling | Terminal alkynes | C-C (sp) | Introduction of alkynyl substituents. |

| Heck Reaction | Alkenes | C-C (sp2) | Formation of substituted alkenes. |

| Buchwald-Hartwig Amination | Amines | C-N | Introduction of amine functionalities. |

These coupling reactions enable the diversification of the triazole scaffold, allowing for the synthesis of a wide array of more complex molecules with potential applications in pharmaceuticals and materials science. rsc.orgnbinno.com The ability to introduce various substituents at the 5-position makes this compound a valuable building block for creating libraries of compounds for screening and optimization. nih.gov

Development of Novel Materials with Tailored Properties through Triazole Functionalization

The unique electronic properties and stability of the 1,2,3-triazole ring make it an attractive component in the design of novel materials. acs.orgresearchgate.net Functionalization of the triazole core, often through intermediates like this compound, allows for the fine-tuning of material properties for specific applications. researchgate.netresearchgate.net

Triazole-functionalized polymers are a significant area of research. The incorporation of the triazole moiety into polymer backbones can influence properties such as thermal stability, conductivity, and solubility. researchgate.net For example, 1,2,3-triazole-functionalized polysulfones have been synthesized using microwave-assisted copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry, demonstrating the versatility of this approach in creating high-performance materials. acs.org

The development of materials with tailored optoelectronic properties is another key application. By strategically attaching different functional groups to the triazole ring via the bromo-intermediate, researchers can control the intramolecular charge transfer characteristics of the resulting molecules. researchgate.net This has implications for the design of materials for use in:

Solar cells: Triazole derivatives are being explored as hole-transporting materials (HTMs) in perovskite solar cells. researchgate.net

Supercapacitors: The high nitrogen content and polar nature of triazoles can enhance the electrochemical performance of materials used in energy storage devices.

Bipolar materials: The electron-deficient nature of the triazole ring allows for the development of materials with excellent electron-transport and hole-blocking properties. researchgate.netresearchgate.net

The table below summarizes the impact of triazole functionalization on material properties.

| Material Type | Property Modified by Triazole Functionalization | Potential Application |

| Polymers | Thermal stability, solubility, proton conductivity | High-performance membranes, fuel cells researchgate.netacs.org |

| Organic donor-acceptor materials | Intramolecular charge transfer, electron-transport | Solar cells, organic electronics researchgate.net |

| Metal-Organic Frameworks (MOFs) | Gas storage capacity, catalytic activity | Gas storage, catalysis chemijournal.com |

Exploration as a Bioisostere in Chemical Probe Design and Scaffold Optimization

In medicinal chemistry, bioisosteric replacement is a crucial strategy for optimizing lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties. researchgate.net The 1,2,3-triazole ring has gained significant attention as a versatile bioisostere for various functional groups. unimore.itresearchgate.netnih.gov Its structural and electronic properties allow it to mimic functionalities like amide and ester bonds, as well as other heterocyclic rings. nih.govnih.govexlibrisgroup.com

The 1,4-disubstituted 1,2,3-triazole, which can be accessed from intermediates like this compound, is particularly effective as a bioisostere for the trans-amide bond. nih.govnih.gov This is due to the similar distance and geometric arrangement of substituents, as well as the comparable hydrogen bond accepting capabilities. nih.gov

| Original Functional Group | Triazole Bioisostere | Key Similarities | Advantages of Replacement |

| trans-Amide bond | 1,4-disubstituted 1,2,3-triazole | Similar substituent distance and topology, H-bond acceptor properties. nih.gov | Increased metabolic stability, resistance to hydrolysis. unimore.itnih.gov |

| Ester bond | 1,2,3-triazole | Mimics the lactone moiety in some natural products. unimore.itunimore.it | Enhanced stability towards enzymatic degradation. unimore.it |

| Other Heterocyclic Rings | 1,2,3-triazole | Can replace rings like 1,2,4-triazole (B32235) to modulate activity. unimore.it | Potential for improved potency and reduced cytotoxicity. unimore.it |

The use of this compound as a starting point allows for the systematic exploration of chemical space around a pharmacophore. By replacing an amide or other functional group with the triazole and then further functionalizing the 5-position through cross-coupling reactions, medicinal chemists can rapidly generate analogues for structure-activity relationship (SAR) studies. nih.govnih.gov This approach is valuable in the design of chemical probes to study biological targets and in the optimization of scaffolds to develop new therapeutic agents. nih.govnih.gov

Contribution to Heterocyclic Chemistry Methodologies and Catalyst Design

The chemistry of this compound and related halo-triazoles contributes significantly to the advancement of synthetic methodologies within heterocyclic chemistry. The development of efficient and regioselective methods for the synthesis of functionalized triazoles is an active area of research. mdpi.comnih.gov

The C-H functionalization of triazole rings is a powerful strategy for creating substituted derivatives. rsc.org However, the use of pre-functionalized building blocks like this compound offers a reliable and often more regioselective alternative. The bromo-substituent serves as a versatile anchor point for late-stage functionalization, allowing for the introduction of diverse chemical moieties into the triazole scaffold. acs.org

Furthermore, the reactivity of the C-Br bond has been exploited in the development of new catalytic systems and reaction cascades. For example, the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles can be achieved through multicomponent reactions where a bromo-triazole intermediate is generated and subsequently functionalized in situ. researchgate.netbeilstein-journals.org Research into the copper-catalyzed synthesis of 5-bromo-1,2,3-triazoles has led to the development of mild and efficient reaction systems with broad substrate scope. globethesis.comnih.gov

While not directly a catalyst itself, the 1,2,3-triazole scaffold is used in the design of ligands for metal catalysts. The nitrogen atoms of the triazole ring can coordinate to metal centers, influencing the catalyst's reactivity and selectivity. chemijournal.com The ability to easily functionalize the triazole ring at multiple positions, including the 5-position via a bromo-intermediate, allows for the synthesis of a wide range of tailored ligands for various catalytic applications.

Q & A

Q. What are the primary synthetic routes for preparing 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves bromination of precursor triazoles. Key methods include:

- Direct Bromination: Bromine (Br₂) in aqueous medium at 45°C selectively brominates the 5-position of the triazole ring .

- NaOBr Bromination: Sodium hypobromite (NaOBr) in acetic acid allows regioselective bromination but may lead to over-bromination (e.g., 1,4,5-tribromo derivatives) under prolonged reaction times .

- Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can construct the triazole core, followed by post-functionalization (e.g., alkylation or bromination) .

Optimization Tips:

Q. How can NMR spectroscopy validate the structure of this compound?

Methodological Answer: 1H and 13C NMR are critical for structural confirmation:

- 1H NMR: The methyl groups at positions 1 and 4 appear as singlets (δ 2.3–2.5 ppm). The bromine at position 5 deshields adjacent protons, causing splitting patterns in substituted analogs .

- 13C NMR: The triazole carbons resonate at δ 140–160 ppm, while methyl carbons appear at δ 10–25 ppm.

- 2D NMR (NOESY/HSQC): Confirms spatial proximity of substituents (e.g., methyl groups) and resolves overlapping signals .

Example: In 1-substituted triazoles, NOESY correlations between the methyl group and adjacent protons confirm regiochemistry .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the regiochemistry of triazole derivatives?

Methodological Answer: X-ray crystallography provides unambiguous structural

- Sample Preparation: Grow single crystals via slow evaporation (e.g., ethanol/water mixtures).

- Refinement with SHELXL: Use hydrogen-bonding constraints and anisotropic displacement parameters to refine the structure. Recent SHELXL updates improve handling of disordered bromine atoms .

- Key Metrics: Analyze bond lengths (C-Br ≈ 1.9 Å) and angles to confirm substitution patterns .

Case Study: In this compound, the Br atom’s position was confirmed by its proximity to the triazole N2 atom in the crystal lattice .

Q. How do structural modifications (e.g., substituent position) affect biological activity in triazole analogs?

Methodological Answer: Structure-activity relationship (SAR) studies involve systematic substitutions:

- Substituent Effects:

- Assay Design: Test analogs in enzyme inhibition (e.g., antimicrobial assays) and compare IC50 values. For example, sulfonyl-linked triazoles show higher specificity than amide-linked analogs due to stronger hydrogen bonding .

Q. How can researchers address contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from assay variability or compound purity:

- Purity Validation: Use HPLC (≥95% purity) and elemental analysis to exclude impurities .

- Assay Standardization:

- Use identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls.

- Replicate experiments with blinded samples to reduce bias.

- Mechanistic Studies: Combine in vitro assays with molecular docking to verify target engagement. For example, conflicting antimicrobial data may arise from differences in bacterial strain susceptibility .

Q. What strategies optimize regioselectivity in triazole bromination?

Methodological Answer: Regioselectivity depends on:

- Reagent Choice: Br₂ favors 4,5-dibromination, while N-bromosuccinimide (NBS) with Lewis acids (e.g., FeCl₃) selectively brominates position 5 .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states for 5-bromination.

- Temperature Control: Lower temperatures (0–25°C) minimize side reactions .

Protocol:

Dissolve 1,4-dimethyl-1H-1,2,3-triazole (1 mmol) in DMF.

Add NBS (1.1 eq) and FeCl₃ (0.1 eq) at 0°C.

Stir for 2 h, quench with Na2S2O3, and purify via column chromatography (hexane:EtOAc) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.